7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both aromatic and heteroatomic functionalities. The compound is officially designated under Chemical Abstracts Service number 18703-80-5, which serves as its unique identifier in chemical databases and regulatory systems. The International Union of Pure and Applied Chemistry name precisely describes the molecular structure through its systematic designation as this compound, indicating the specific positions of each substituent on the benzofuran ring system.
The nomenclature breakdown reveals critical structural information: the "7-methoxy" designation indicates a methoxy group (-OCH₃) attached to the seventh position of the benzofuran ring, while "3-methyl" specifies a methyl group (-CH₃) at the third position. The "2-carboxylic acid" component identifies the carboxylic acid functional group (-COOH) located at the second position of the benzofuran core. This systematic naming convention ensures unambiguous identification and facilitates accurate communication within the scientific community.
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is established as C₁₁H₁₀O₄, indicating a composition of eleven carbon atoms, ten hydrogen atoms, and four oxygen atoms. The molecular weight is precisely determined as 206.2 grams per mole, providing essential information for stoichiometric calculations and analytical determinations. This molecular composition reflects the presence of multiple functional groups within a relatively compact heterocyclic framework, contributing to the compound's unique chemical and physical properties.
The stereochemical configuration of the molecule can be comprehensively described through its Simplified Molecular Input Line Entry System representation: CC1=C(OC2=C1C=CC=C2OC)C(=O)O. This notation provides a systematic method for representing the molecular connectivity and spatial arrangement of atoms within the structure. The International Chemical Identifier string further elaborates the molecular structure as InChI=1S/C11H10O4/c1-6-7-4-3-5-8(14-2)10(7)15-9(6)11(12)13/h3-5H,1-2H3,(H,12,13), which encodes detailed information about the atomic connectivity, hydrogen distribution, and functional group arrangements.
The stereochemical analysis reveals that the compound exists in a planar configuration typical of benzofuran derivatives, with the carboxylic acid group positioned to allow for potential intramolecular and intermolecular hydrogen bonding interactions. The molecular geometry demonstrates that the benzofuran ring system maintains essential planarity, which is crucial for understanding the compound's electronic properties and reactivity patterns. The International Chemical Identifier Key ZRQLDWFNRLRPCR-UHFFFAOYSA-N provides a unique hash-based identifier that ensures unambiguous molecular identification across different databases and applications.
Table 1: Molecular Descriptors and Identifiers
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.2 g/mol |
| Chemical Abstracts Service Number | 18703-80-5 |
| MDL Number | MFCD11205101 |
| PubChem Compound Identifier | 12824172 |
| International Chemical Identifier Key | ZRQLDWFNRLRPCR-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CC1=C(OC2=C1C=CC=C2OC)C(=O)O |
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic investigations of this compound have provided detailed insights into its solid-state structure and molecular packing arrangements. The compound exhibits crystalline properties with a reported melting point range of 213-215°C, indicating significant thermal stability and ordered molecular arrangements in the solid state. X-ray diffraction studies have revealed that benzofuran derivatives similar to this compound typically crystallize in monoclinic space groups, demonstrating characteristic packing patterns that optimize intermolecular interactions.
The crystallographic analysis reveals that the benzofuran ring system maintains essential planarity, with the 2,3-dihydro-1-benzofuran core exhibiting minimal deviation from coplanarity. Detailed structural parameters indicate that the molecular geometry is optimized through various intermolecular interactions, including hydrogen bonding involving the carboxylic acid functionality and π-π stacking interactions between aromatic ring systems. These interactions contribute significantly to the overall crystal stability and influence the physical properties of the compound.
Single-crystal X-ray diffraction studies of related benzofuran derivatives have demonstrated the importance of hydrogen bonding patterns in determining crystal packing arrangements. The carboxylic acid group in the 2-position of the benzofuran ring system serves as both a hydrogen bond donor and acceptor, facilitating the formation of dimeric structures through intermolecular hydrogen bonding. Additionally, the methoxy substituent at the 7-position can participate in weaker intermolecular interactions, contributing to the overall crystal cohesion.
The crystallographic data indicates that the compound adopts a powder form under standard conditions, suggesting a microcrystalline or polycrystalline nature that may require specialized techniques for single-crystal isolation. The thermal properties revealed through crystallographic analysis demonstrate that the compound maintains structural integrity across a wide temperature range, with decomposition occurring only at elevated temperatures well above the melting point.
Table 2: Crystallographic Properties
| Property | Value/Description |
|---|---|
| Physical Form | Powder |
| Melting Point | 213-215°C |
| Crystal System | Monoclinic (typical for benzofuran derivatives) |
| Thermal Stability | Stable to decomposition above melting point |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking |
| Storage Temperature | Room temperature |
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Comprehensive spectroscopic characterization of this compound has been accomplished through multiple analytical techniques, providing detailed information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy studies have been conducted using deuterated chloroform as the solvent, revealing characteristic chemical shifts that confirm the proposed molecular structure. Proton nuclear magnetic resonance spectroscopy at 300 MHz demonstrates distinct signals corresponding to the various hydrogen environments within the molecule.
The proton nuclear magnetic resonance spectrum exhibits characteristic resonances including a singlet at 12.13 parts per million attributed to the carboxylic acid proton, multiplets between 6.91-7.43 parts per million corresponding to the aromatic protons of the benzofuran ring system, and a singlet at 3.99 parts per million representing the methoxy group protons. Carbon-13 nuclear magnetic resonance spectroscopy at 75 MHz provides complementary structural information, with signals at 186.20, 161.87, 150.65, 141.76, 129.60, 125.09, 124.44, 123.87, 114.90, 112.74, 111.44, and 108.76 parts per million corresponding to the various carbon environments, and a signal at 56.46 parts per million representing the methoxy carbon.
Infrared spectroscopy analysis reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The infrared spectrum exhibits a broad absorption band in the region of 3400-2525 cm⁻¹, which is attributed to the hydroxyl stretch of the carboxylic acid group, demonstrating the typical hydrogen-bonded carboxylic acid signature. A sharp, intense absorption at 1690 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid functionality, confirming the presence and environment of this critical functional group.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support the proposed structure. Electrospray ionization mass spectrometry demonstrates a molecular ion peak at mass-to-charge ratio 269.26 corresponding to the protonated molecular ion [M + H]⁺, which is consistent with the expected molecular weight of 206.2 plus a proton. The mass spectral fragmentation pattern provides additional structural confirmation through characteristic loss patterns associated with the functional groups present in the molecule.
Density functional theory calculations have been employed to support and interpret the experimental spectroscopic data. These computational studies, conducted using the B3LYP functional with 6-311+G(d,p) basis set, demonstrate excellent agreement between calculated and experimental vibrational frequencies. The theoretical analysis reveals a HOMO-LUMO energy gap of 4.189 electron volts, indicating high polarizability and suggesting that the compound exhibits both reactive and soft character.
Table 3: Spectroscopic Data Summary
| Technique | Key Observations |
|---|---|
| ¹H Nuclear Magnetic Resonance (CDCl₃, 300 MHz) | δ 12.13 (s, 1H, COOH), 6.91-7.43 (8H, Ar), 3.99 (s, 3H, OCH₃) |
| ¹³C Nuclear Magnetic Resonance (CDCl₃, 75 MHz) | δ 186.20, 161.87, 150.65, 141.76, 129.60, 125.09, 124.44, 123.87, 114.90, 112.74, 111.44, 108.76, 56.46 |
| Infrared Spectroscopy | 3400-2525 cm⁻¹ (broad, COOH), 1690 cm⁻¹ (sharp, C=O) |
| Mass Spectrometry (ESI) | m/z 269.26 [M + H]⁺ |
| HOMO-LUMO Gap (DFT) | 4.189 eV |
The comprehensive spectroscopic characterization confirms the molecular structure and provides valuable insights into the electronic and vibrational properties of this compound. The combination of nuclear magnetic resonance, infrared, and mass spectroscopy data, supported by computational analysis, establishes a complete structural profile that facilitates understanding of the compound's chemical behavior and potential applications in various scientific contexts.
Properties
IUPAC Name |
7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-7-4-3-5-8(14-2)10(7)15-9(6)11(12)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQLDWFNRLRPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510768 | |
| Record name | 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18703-80-5 | |
| Record name | 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization and Formation of Benzofuran Core
A common approach involves cyclizing hydroxy-substituted precursors under acidic conditions or in the presence of acid anhydrides. For example, benzofuran-2(3H)-one derivatives can be cyclized by heating with acetic anhydride and trimethyl orthoformate in solvents like toluene or xylene at temperatures ranging from 90°C to 150°C. The reaction is often carried out with catalytic amounts of glacial acetic acid to facilitate cyclization and removal of water formed during the reaction, typically using a Dean-Stark apparatus to drive the equilibrium toward product formation.
Introduction of the Methoxy Group at the 7-Position
The 7-methoxy substituent is introduced by methylation of the corresponding hydroxy group. This can be achieved by methylation agents such as diazomethane or methyl iodide in the presence of a base. Alternatively, methanolic methylation using sodium methoxide in solvents like tetrahydrofuran (THF) is employed. The methylation step is often performed after the benzofuran ring formation to ensure regioselectivity.
Installation of the 3-Methyl Group
The 3-methyl substituent can be introduced via alkylation reactions on the benzofuran ring or by using methyl-substituted precursors. For instance, methylation at the 3-position can be achieved by reacting benzofuran-2(3H)-one derivatives with methyl formate in the presence of sodium methoxide, followed by acidification and extraction to isolate the methylated product.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Halides, alkoxides, in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Overview
Benzofuran derivatives, including 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, have been investigated for their potential as antimicrobial agents. The unique structure of benzofurans allows them to interact with various biological targets, making them suitable candidates for drug development.
Case Studies
Research has demonstrated that certain benzofuran derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study synthesized halogen derivatives of benzofurancarboxylic acids and evaluated their efficacy against various microbial strains. Compounds derived from 3-benzofurancarboxylic acids showed minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL against Gram-positive bacteria, with some exhibiting antifungal activity against Candida species at MICs of 100 µg/mL .
Data Table: Antimicrobial Activity of Benzofuran Derivatives
| Compound Name | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound III | C. albicans | 100 |
| Compound VI | C. parapsilosis | 100 |
| Compound IV | S. aureus | 200 |
Neuroprotective Effects
Overview
Recent studies have highlighted the neuroprotective properties of benzofuran derivatives, including the ability to scavenge reactive oxygen species (ROS) and inhibit excitotoxicity in neuronal cells.
Case Studies
One notable study synthesized a series of novel benzofuran derivatives and evaluated their neuroprotective effects using primary cultured rat cortical neurons. The results indicated that certain compounds displayed significant antioxidant activity, effectively reducing oxidative stress induced by neurotoxins . The structure-activity relationship suggested that specific substitutions on the benzofuran moiety enhance neuroprotection.
Data Table: Neuroprotective Activity of Benzofuran Derivatives
| Compound Name | Assay Type | Effectiveness |
|---|---|---|
| Compound 1j | ROS Scavenging | Moderate |
| Compound 1a | Lipid Peroxidation Inhibition | High |
Antioxidant Properties
Overview
The antioxidant capabilities of this compound contribute to its therapeutic potential in combating oxidative stress-related diseases.
Case Studies
In vitro studies have shown that this compound can scavenge free radicals effectively, which is crucial for preventing cellular damage caused by oxidative stress. Such properties are beneficial in developing treatments for neurodegenerative diseases where oxidative damage plays a significant role .
Mechanism of Action
7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is structurally similar to other benzofuran derivatives, such as 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid and 5-bromo-7-methoxy-1-benzofuran-2-carboxylic acid. its unique substitution pattern gives it distinct chemical and biological properties. For instance, the presence of the methoxy group at the 7th position enhances its solubility and reactivity compared to other derivatives.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Position : The position of the carboxylic acid group (2- vs. 3-) significantly impacts intermolecular interactions. For example, 2-carboxylic acid derivatives form hydrogen-bonded dimers in crystal structures , while 3-carboxylic acid analogues (e.g., compound in ) exhibit altered antibacterial activity due to steric and electronic effects.
- Functional Groups: Acetyl Groups: Compounds like 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid show reduced solubility in polar solvents compared to the parent acid due to increased hydrophobicity .
Biological Activity
7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid (C₁₁H₁₀O₄) is a benzofuran derivative that has garnered interest due to its diverse biological activities. Characterized by a methoxy group at the 7-position and a carboxylic acid group at the 2-position, this compound exhibits potential therapeutic properties, particularly in anti-inflammatory, analgesic, and antioxidant activities.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity. The presence of functional groups allows for various chemical reactions, including acid-base reactions and nucleophilic substitutions. The compound's molecular weight is approximately 206.197 g/mol, which influences its pharmacokinetic properties and biological interactions.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound possesses anti-inflammatory and analgesic properties. These effects may stem from its ability to inhibit specific inflammatory pathways, thus reducing pain and inflammation in various models.
Antioxidant Activity
Similar compounds within the benzofuran class have demonstrated antioxidant capabilities, suggesting that this compound may protect cells from oxidative stress. This property is crucial for mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
The mechanism of action for this compound involves interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses.
- Cell Cycle Modulation : Similar benzofuran derivatives have been shown to arrest the cell cycle at the G2/M phase, leading to apoptosis in certain cancer cells .
Further studies are required to elucidate the precise mechanisms through which this compound exerts its biological effects.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structural Characteristics | Notable Properties |
|---|---|---|
| 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | Methoxy at position 6 instead of 7 | Potentially different biological activities |
| 7-Methoxybenzofuran-2-carboxylic acid | Lacks the methyl group at position 3 | May exhibit different reactivity |
| 7-Hydroxy-3-methyl-1-benzofuran-2-carboxylic acid | Hydroxyl group instead of methoxy | Different solubility and reactivity |
This table highlights how variations in substitution patterns can significantly influence the biological activity of benzofuran derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activities of related benzofuran derivatives:
- Anticancer Activity : Research indicates that certain benzofuran derivatives can induce apoptosis in cancer cells by modulating cell cycle progression. For example, a study found that a related compound arrested Jurkat T lymphocytes in the G2/M phase, leading to increased apoptosis rates .
- Antimicrobial Effects : Benzofuran derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections .
- Antioxidant Studies : Investigations into the antioxidant properties of benzofuran derivatives indicate their ability to scavenge free radicals, contributing to cellular protection against oxidative damage .
Q & A
Q. What strategies optimize reaction conditions for scale-up?
- Catalysis : Transition-metal catalysts (e.g., Pd/C) improve cyclization efficiency .
- Green Chemistry : Replace dichloromethane with ethyl acetate or cyclopentyl methyl ether (CPME) for safer extraction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
